molecular formula C21H27N3O4S2 B250017 N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide

N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide

Cat. No. B250017
M. Wt: 449.6 g/mol
InChI Key: NMXSAICKWBQBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide, also known as DBCO-PEG4-Maleimide, is a chemical compound used in scientific research for various applications. This compound is a thiol-reactive reagent that can be used for labeling and detecting biomolecules. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DBCO-PEG4-Maleimide.

Mechanism of Action

N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide reacts with thiol groups present in biomolecules such as cysteine residues in proteins. This reaction results in the formation of a stable thioether bond between the biomolecule and N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide. The labeling of biomolecules with N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide can be detected using various techniques such as fluorescence, UV-vis spectroscopy, and mass spectrometry.
Biochemical and Physiological Effects:
N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that can be used in various biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide is its ease of use. The labeling of biomolecules with N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide can be achieved through a simple one-step reaction, which saves time and resources. This compound is also highly selective for thiol groups, which minimizes the risk of non-specific labeling. However, one limitation of N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide is its sensitivity to pH and temperature. The labeling efficiency can be affected by changes in pH and temperature, which can lead to inconsistent results.

Future Directions

There are many future directions for the use of N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide in scientific research. One potential application is in the development of drug delivery systems. N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide can be used to prepare bioconjugates that can target specific cells or tissues. Another future direction is in the development of new labeling techniques using N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide. Researchers can explore new ways to use this compound for labeling and detecting biomolecules. Finally, the use of N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide in live cell imaging is another potential future direction. The development of new fluorescent probes based on N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide can enable the visualization of biomolecules in living cells.
In conclusion, N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide is a useful thiol-reactive reagent with various scientific research applications. Its ease of use and high selectivity make it a convenient tool for researchers. The future directions for the use of N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide are promising, and it is likely that this compound will continue to be an important tool in scientific research.

Synthesis Methods

The synthesis of N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide involves the reaction of N-hydroxysuccinimide ester of DBCO-PEG4 with maleimide. This reaction results in the formation of a thiol-reactive reagent that can be used for labeling biomolecules. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide has various scientific research applications. It can be used for labeling and detecting biomolecules such as proteins, peptides, and nucleic acids. The labeling of biomolecules with N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamideleimide can be achieved through a simple one-step reaction, which makes it a convenient tool for researchers. This compound can also be used for the preparation of bioconjugates and drug delivery systems.

properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C21H27N3O4S2/c1-15(2)12-13-28-18-7-5-6-16(14-18)20(25)23-21(29)22-17-8-10-19(11-9-17)30(26,27)24(3)4/h5-11,14-15H,12-13H2,1-4H3,(H2,22,23,25,29)

InChI Key

NMXSAICKWBQBPY-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.